2-(Aminomethyl)-4-bromo-6-methoxyphenol
CAS No.: 887582-87-8
Cat. No.: VC3249425
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887582-87-8 |
|---|---|
| Molecular Formula | C8H10BrNO2 |
| Molecular Weight | 232.07 g/mol |
| IUPAC Name | 2-(aminomethyl)-4-bromo-6-methoxyphenol |
| Standard InChI | InChI=1S/C8H10BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3 |
| Standard InChI Key | OVBQRCUNDISSHK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1O)CN)Br |
| Canonical SMILES | COC1=CC(=CC(=C1O)CN)Br |
Introduction
2-(Aminomethyl)-4-bromo-6-methoxyphenol is an organic compound with a molecular formula of C8H10BrNO2 and a molecular weight of approximately 232.077 g/mol . This compound is also known as 2-aminomethyl-4-bromo-6-methoxyphenol and is characterized by its unique combination of functional groups, including a bromine atom, a methoxy group, and an aminomethyl group attached to a phenolic ring. These structural features contribute to its distinct chemical properties and biological activities.
Synthesis Methods
The synthesis of 2-(Aminomethyl)-4-bromo-6-methoxyphenol typically involves several steps, often starting with the modification of simpler phenolic compounds. The specific synthesis route can vary, but it generally involves reactions that introduce the aminomethyl group to the phenol ring.
Biological Activities
2-(Aminomethyl)-4-bromo-6-methoxyphenol has been noted for its estrogenic activity, which makes it a compound of interest in studies related to hormonal modulation and potential therapeutic applications. Its interactions with biological systems, particularly estrogen receptors, are crucial for understanding its pharmacological profile and potential side effects.
Applications
-
Pharmacology: The compound's structural features suggest potential applications in the development of drugs targeting specific biological pathways.
-
Biological Research: It is used in studies related to hormonal modulation and estrogen receptor interactions.
Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Bromo-2-methoxyphenol | Bromine and methoxy groups | Important intermediate for various syntheses |
| 2-Amino-4-methoxyphenol | Amino and methoxy groups | Used as a precursor for dyes and pharmaceuticals |
| 3-Amino-5-bromo-4-hydroxyanisole | Hydroxy and amino groups | Exhibits different biological properties |
Safety and Handling
2-(Aminomethyl)-4-bromo-6-methoxyphenol is classified as an irritant under safety regulations, necessitating proper handling and storage procedures to minimize exposure risks. It is typically stored in an argon-charged environment to maintain stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume